molecular formula C16H19N3O2 B7555180 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid

Número de catálogo B7555180
Peso molecular: 285.34 g/mol
Clave InChI: NKCRHQLFLAEHAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, also known as QX-314, is a quaternary lidocaine derivative that has been used in scientific research for its ability to selectively block sodium channels in neurons. This compound has gained attention in recent years due to its potential applications in pain management and anesthesia.

Mecanismo De Acción

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid works by blocking the activity of sodium channels in neurons, which are responsible for transmitting electrical signals along the length of the nerve fiber. By selectively blocking these channels, 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can effectively prevent the transmission of pain signals without affecting other types of sensory input.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can effectively block pain signals in animal models, with effects lasting for several hours. Additionally, 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid has been shown to have minimal toxicity and side effects, making it a promising candidate for use in clinical settings.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is its ability to selectively block pain signals, making it a valuable tool for studying pain signaling pathways in the nervous system. However, one limitation of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is that it must be delivered directly to the affected area, as it cannot cross the blood-brain barrier. This limits its potential applications in systemic pain relief and anesthesia.

Direcciones Futuras

There are several potential future directions for research on 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, including the development of new delivery methods that could allow for systemic administration. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, as well as its potential applications in clinical settings.

Métodos De Síntesis

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can be synthesized through a multi-step process involving the reaction of quinoxaline with piperidine and subsequent modification with propanoic acid. The final product is a white crystalline powder with a molecular weight of 344.44 g/mol.

Aplicaciones Científicas De Investigación

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid has been used in a variety of scientific research applications, including the study of pain signaling pathways and the development of new analgesics. One of the key advantages of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is its ability to selectively target neurons that are involved in pain signaling, while leaving other sensory neurons unaffected. This makes it a promising candidate for use in localized pain relief and nerve block procedures.

Propiedades

IUPAC Name

3-(1-quinoxalin-2-ylpiperidin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(21)8-7-12-4-3-9-19(11-12)15-10-17-13-5-1-2-6-14(13)18-15/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCRHQLFLAEHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.